molecular formula C16H16ClN3O2 B2460921 2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 1903161-95-4

2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No. B2460921
CAS RN: 1903161-95-4
M. Wt: 317.77
InChI Key: AMMQWIUXKRBAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, CC-5013, and has been the subject of numerous studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

CC-5013 exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, which is overactive in many cancer cells. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death.
Biochemical and Physiological Effects:
CC-5013 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in inflammation, and to induce the apoptosis, or programmed cell death, of cancer cells. It has also been shown to modulate the activity of immune cells, leading to increased anti-tumor activity and decreased inflammation.

Advantages and Limitations for Lab Experiments

CC-5013 has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly stable and has a long shelf life, allowing for long-term storage and use. However, CC-5013 has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CC-5013. One area of interest is the development of more potent and selective inhibitors of the proteasome, which could lead to more effective treatments for cancer and other diseases. Another area of interest is the investigation of CC-5013's potential as a modulator of immune function, which could lead to new treatments for autoimmune disorders and other inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration of CC-5013 in various disease states.

Synthesis Methods

The synthesis of CC-5013 involves the reaction of 3-chloroaniline with 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then purified to obtain CC-5013 in its final form.

Scientific Research Applications

CC-5013 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-12-3-1-2-10(6-12)7-15(21)18-13-4-5-14-11(8-13)9-16(22)20-19-14/h1-3,6,9,13H,4-5,7-8H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMQWIUXKRBAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide

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